REACTION_CXSMILES
|
[H-].[Na+].[CH3:3][N:4]([CH3:11])[C:5]([NH:7][N+:8]([O-:10])=[O:9])=[NH:6].[Cl:12][C:13]1[CH:18]=[CH:17][C:16]([CH2:19]Cl)=[CH:15][N:14]=1>CN(C=O)C>[Cl:12][C:13]1[N:14]=[CH:15][C:16]([CH2:19][NH:6][C:5]([N:4]([CH3:11])[CH3:3])=[N:7][N+:8]([O-:10])=[O:9])=[CH:17][CH:18]=1 |f:0.1|
|
Name
|
|
Quantity
|
0.44 g
|
Type
|
reactant
|
Smiles
|
[H-].[Na+]
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
CN(C)C=O
|
Name
|
|
Quantity
|
1.32 g
|
Type
|
reactant
|
Smiles
|
CN(C(=N)N[N+](=O)[O-])C
|
Name
|
|
Quantity
|
1.62 g
|
Type
|
reactant
|
Smiles
|
ClC1=NC=C(C=C1)CCl
|
Type
|
CUSTOM
|
Details
|
After stirring for 10 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
stirred for 2 hours at room temperature and for 4 hours in an oil bath of 60° C
|
Duration
|
4 h
|
Type
|
FILTRATION
|
Details
|
After filtering insoluble materials off, the filtrate
|
Type
|
CONCENTRATION
|
Details
|
was concentrated
|
Type
|
CUSTOM
|
Details
|
The resulting residue was purified by a column chromatography [developing solvent: dichloromethane-ethyl acetate (5:1-3:1)]
|
Reaction Time |
10 min |
Name
|
|
Type
|
product
|
Smiles
|
ClC1=CC=C(C=N1)CNC(=N[N+](=O)[O-])N(C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.82 g | |
YIELD: CALCULATEDPERCENTYIELD | 31.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |